AKB-6899

HIF-2α PHD3 Macrophage

AKB-6899 (CAS 1007377-55-0) is a PHD3-selective inhibitor that uniquely stabilizes HIF-2α without affecting HIF-1α accumulation or VEGF production. It induces sVEGFR-1 from GM-CSF–primed macrophages, enabling clean dissection of HIF-2α–driven antiangiogenic mechanisms. Unlike pan-PHD inhibitors (Vadadustat, Roxadustat), it eliminates confounding HIF-1α–mediated variables. Ideal for tumor microenvironment and combinatorial immunotherapy studies. Available in solid powder or DMSO solution.

Molecular Formula C14H11FN2O4
Molecular Weight 290.25 g/mol
CAS No. 1007377-55-0
Cat. No. B605261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKB-6899
CAS1007377-55-0
SynonymsAKB-6899;  AKB 6899;  AKB6899
Molecular FormulaC14H11FN2O4
Molecular Weight290.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O
InChIInChI=1S/C14H11FN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20)
InChIKeyPXWOWORYDKAEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AKB-6899 (1007377-55-0) Procurement Guide: A Selective PHD3/HIF-2α Stabilizer for Oncology Research


AKB-6899 (CAS 1007377-55-0) is a small molecule inhibitor of prolyl hydroxylase domain 3 (PHD3) that functions as a selective stabilizer of hypoxia-inducible factor-2α (HIF-2α) [1]. Structurally related to the clinical candidate Vadadustat, AKB-6899 is differentiated by its selective induction of HIF-2α over HIF-1α, leading to increased production of the soluble VEGF receptor (sVEGFR-1) from tumor-associated macrophages without concomitant VEGF elevation [2]. The compound has demonstrated antitumor and antiangiogenic efficacy in preclinical murine melanoma models and has advanced to Phase I clinical evaluation in oncology indications [3].

Why Generic PHD Inhibitors Cannot Substitute for AKB-6899 in HIF-2α–Dependent Oncology Models


Broad-spectrum HIF prolyl hydroxylase (PHD) inhibitors such as Vadadustat, Roxadustat, and Daprodustat stabilize both HIF-1α and HIF-2α, leading to a mixed transcriptional response that can include pro-tumorigenic VEGF upregulation [1]. In contrast, AKB-6899's selective inhibition of PHD3 results in specific HIF-2α stabilization without affecting HIF-1α accumulation or VEGF production [2]. This functional selectivity is critical in experimental systems where HIF-1α–driven angiogenesis may confound therapeutic outcomes. Substituting a pan-PHD inhibitor for AKB-6899 in studies investigating the HIF-2α/sVEGFR-1 axis would therefore introduce an uncharacterized HIF-1α–mediated variable, potentially invalidating mechanistic conclusions [3].

Quantitative Differentiation Evidence for AKB-6899 vs. Pan-PHD Inhibitors and HIF-2α Modulators


Selective HIF-2α Stabilization vs. Pan-PHD Inhibitors: No Effect on HIF-1α or VEGF

In murine bone marrow–derived macrophages, AKB-6899 (10 μM, 24 h) selectively increased HIF-2α protein levels without corresponding elevation of HIF-1α [1]. In contrast, pan-PHD inhibitors such as Vadadustat and Roxadustat stabilize both HIF-1α and HIF-2α [2]. AKB-6899 treatment also showed no effect on VEGF production, a key downstream target of HIF-1α, confirming functional selectivity at the transcriptional level [1].

HIF-2α PHD3 Macrophage

Induction of Soluble VEGFR-1 (sVEGFR-1) in GM-CSF–Treated Macrophages

Treatment of GM-CSF–primed macrophages with AKB-6899 (10 μM) resulted in a significant increase in sVEGFR-1 production [1]. This effect is mechanistically linked to HIF-2α stabilization and was not observed with pan-PHD inhibitors, which typically elevate both VEGF and sVEGFR-1 [2]. The selective induction of sVEGFR-1, an endogenous VEGF antagonist, provides a unique antiangiogenic profile distinct from pan-PHD inhibitors.

sVEGFR-1 GM-CSF Macrophage

In Vivo Tumor Growth Reduction: AKB-6899 + GM-CSF vs. Monotherapy

In a B16F10 murine melanoma model, combination therapy with AKB-6899 (17.5 mg/kg i.p., 3×/week for 16 days) and GM-CSF significantly reduced tumor growth compared with either agent alone [1]. The antitumor effect was abrogated by co-administration of an sVEGFR-1 neutralizing antibody, confirming that the mechanism is dependent on HIF-2α–driven sVEGFR-1 production [1].

Melanoma Tumor Growth GM-CSF

PHD3 Inhibition Potency Relative to Clinical Pan-PHD Inhibitors

In a comparative biochemical assay, AKB-6899 exhibited an IC50 of 9 ± 1.5 μM for PHD3, compared with Vadadustat (7 ± 1.6 μM) and Daprodustat (10 ± 1.2 μM) [1]. While AKB-6899's PHD3 potency is comparable to these clinical pan-PHD inhibitors, its selectivity profile (PHD3-selective vs. pan-PHD) distinguishes its functional output in cellular and in vivo models [2].

PHD3 IC50 Potency

High-Value Research Applications for AKB-6899 Based on Quantitative Differentiation Evidence


Investigating HIF-2α–Specific Signaling in Tumor-Associated Macrophages

AKB-6899 enables selective stabilization of HIF-2α without confounding HIF-1α activation, making it the preferred tool for dissecting HIF-2α–driven pathways in macrophage biology [1]. This application is directly supported by evidence that AKB-6899 does not affect HIF-1α accumulation or VEGF production, a key distinction from pan-PHD inhibitors [1].

Evaluating sVEGFR-1–Mediated Antiangiogenic Mechanisms in Preclinical Oncology Models

AKB-6899's unique ability to induce sVEGFR-1 production from GM-CSF–primed macrophages without elevating VEGF positions it as a critical reagent for studying endogenous antiangiogenic mechanisms [1]. This is supported by in vivo data showing that AKB-6899 + GM-CSF combination therapy reduces tumor growth in an sVEGFR-1–dependent manner [1].

Combination Therapy Studies with GM-CSF or Immune Checkpoint Inhibitors

The demonstrated synergy between AKB-6899 and GM-CSF in reducing melanoma tumor growth [1] supports its use in combinatorial immunotherapy studies. Researchers investigating the role of tumor-associated macrophages in modulating the tumor microenvironment can employ AKB-6899 to specifically probe HIF-2α/sVEGFR-1 contributions.

Negative Control for HIF-1α–Dependent Angiogenesis Assays

Because AKB-6899 does not stabilize HIF-1α or induce VEGF [1], it serves as an ideal negative control in experiments designed to isolate HIF-1α–mediated angiogenic responses. This application is particularly valuable when comparing outcomes with pan-PHD inhibitors that activate both HIF-α isoforms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AKB-6899

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.